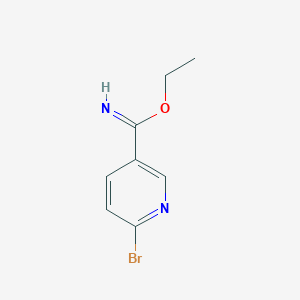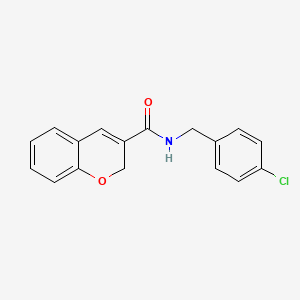
N-(4-chlorobenzyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chlorobenzyl)-2H-chromene-3-carboxamide” is a chemical compound. It contains a chromene ring, which is a heterocyclic compound that is a derivative of benzopyran . The “N-(4-chlorobenzyl)” part indicates that a 4-chlorobenzyl group is attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a chromene ring attached to a carboxamide group and a 4-chlorobenzyl group. The exact structure would need to be determined through methods such as X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. As mentioned earlier, its synthesis likely involves N-benzylation reactions .
Wirkmechanismus
N-(4-chlorobenzyl)-2H-chromene-3-carboxamide is a potent inhibitor of the mTOR pathway, which is a key regulator of cellular processes such as cell growth, proliferation, and survival. The mTOR pathway is activated by various signals, including growth factors and nutrients, and is dysregulated in many diseases, including cancer and metabolic disorders. This compound inhibits the mTOR pathway by binding to the kinase domain of mTOR and preventing its activation.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects, including the inhibition of cell growth, proliferation, and survival. In cancer cells, this compound has been shown to induce apoptosis, which is a programmed cell death mechanism. In autoimmune disorders, this compound has been shown to reduce the production of cytokines, which are involved in inflammation. In metabolic disorders, this compound has been shown to improve glucose metabolism and reduce insulin resistance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-chlorobenzyl)-2H-chromene-3-carboxamide for lab experiments is its high potency and selectivity for the mTOR pathway. This allows for precise targeting of the pathway and reduces the likelihood of off-target effects. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for N-(4-chlorobenzyl)-2H-chromene-3-carboxamide research. One area of interest is the development of combination therapies that include this compound and other drugs that target the mTOR pathway. Another area of interest is the investigation of this compound in other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, which could lead to the development of more effective dosing regimens.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-2H-chromene-3-carboxamide involves several steps, including the reaction of 4-chlorobenzylamine with 2H-chromene-3-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting intermediate is then treated with N,N-dimethylacetamide and triethylamine to yield the final product. The overall yield of this compound is approximately 50%, making it a relatively efficient synthesis method.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and metabolic disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking the mTOR pathway, which is involved in cell proliferation and survival. In autoimmune disorders, this compound has been shown to reduce inflammation by inhibiting the production of cytokines. In metabolic disorders, this compound has been shown to improve glucose metabolism and reduce insulin resistance.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-15-7-5-12(6-8-15)10-19-17(20)14-9-13-3-1-2-4-16(13)21-11-14/h1-9H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARDGWIIEARQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2901011.png)
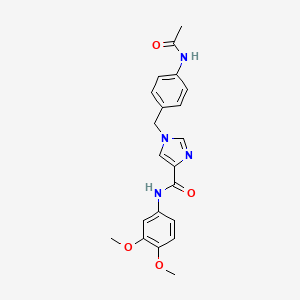
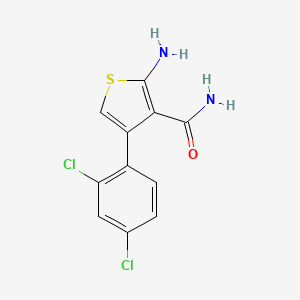
![N-[(4-Chlorophenyl)methyl]sulfamoyl chloride](/img/structure/B2901017.png)
![(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione](/img/structure/B2901018.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2901019.png)
![N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2901020.png)
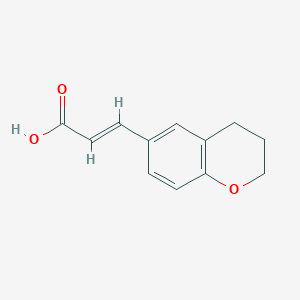
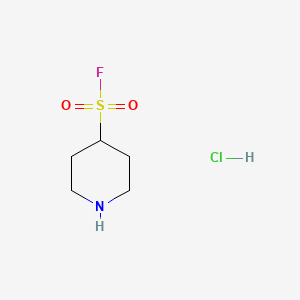
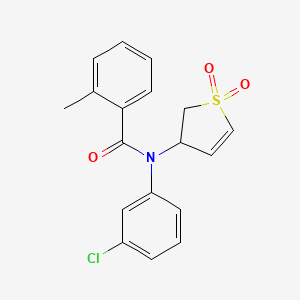
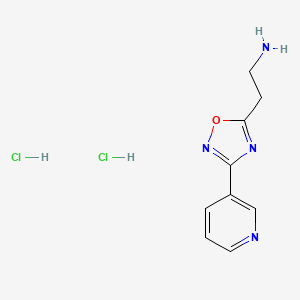
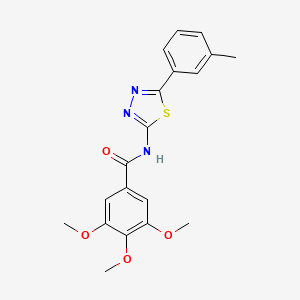
![8-fluoro-5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2901032.png)
